Monosubstituted vs. Bisubstituted Sulfamide Zinc-Binding Mode Differentiation
Monosubstituted sulfamides coordinate active-site zinc ions via the free negatively charged amino group in a canonical manner that mimics tetrahedral reaction intermediates. In contrast, bisubstituted sulfamides adopt an atypical binding pattern divergent from expected transition-state geometry. Quantum mechanics calculations demonstrate that electroneutrality of the bisubstituted sulfamide function is a major factor contributing to markedly lower potency by considerably reducing interaction energy with the enzyme [1]. N-(Cyclopropylmethyl)sulfamide, as a primary monosubstituted sulfamide with one free NH₂ group, retains the canonical zinc-binding mode essential for metalloenzyme inhibitor potency.
| Evidence Dimension | Zinc coordination binding mode and interaction energy |
|---|---|
| Target Compound Data | Monosubstituted sulfamides: canonical zinc coordination via free negatively charged NH⁻ group; optimal metal-ligand properties |
| Comparator Or Baseline | Bisubstituted sulfamides: atypical binding pattern; electroneutral function with suboptimal metal-ligand properties |
| Quantified Difference | Interaction energy with enzyme markedly lower for bisubstituted compounds (exact ΔE values not reported in source) |
| Conditions | Bimetallic peptidase active site; structural determination by X-ray crystallography; quantum mechanics calculations |
Why This Matters
This binding mode difference directly impacts inhibitor potency—procurement of monosubstituted rather than bisubstituted sulfamides is essential for maintaining target engagement in metalloenzyme inhibitor design.
- [1] Novakova Z, Tehrani ZA, Jurok R, et al. Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. J Chem Inf Model. 2024;64(3):1030-1042. View Source
